2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione 2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 927995-89-9
VCID: VC5954237
InChI: InChI=1S/C10H14N2O3S/c1-15-10-7-8(11)3-4-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3
SMILES: COC1=C(C=CC(=C1)N)N2CCCS2(=O)=O
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione

CAS No.: 927995-89-9

Cat. No.: VC5954237

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione - 927995-89-9

Specification

CAS No. 927995-89-9
Molecular Formula C10H14N2O3S
Molecular Weight 242.29
IUPAC Name 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methoxyaniline
Standard InChI InChI=1S/C10H14N2O3S/c1-15-10-7-8(11)3-4-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3
Standard InChI Key LACGDFRCZJEONC-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N)N2CCCS2(=O)=O

Introduction

Structural Characteristics and Synthesis Pathways

Molecular Architecture

The core structure of 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione comprises a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen atoms) conjugated to a 4-amino-2-methoxyphenyl group. The presence of both electron-donating (methoxy) and electron-withdrawing (amino) substituents on the aromatic ring influences the compound’s electronic properties, potentially enhancing its reactivity and binding affinity to biological targets .

Table 1: Representative Synthesis Conditions for Thiazolidinedione Derivatives

Starting MaterialReagents/ConditionsProduct YieldReference
4-Hydroxy-2-methoxyphenolThiazolidine-2,4-dione, ethanol, reflux78%
4-ChlorobenzaldehydeThiosemicarbazide, DMF, K₂CO₃65%

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazolidinedione derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds bearing hydrazide or thiosemicarbazide moieties demonstrate significant inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The methoxy and amino groups in 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione may enhance membrane permeability, disrupting microbial cell wall synthesis .

Table 2: Anticancer Activity of Selected Thiazolidinedione Derivatives

CompoundCell Line (IC₅₀, µM)Mechanism
5-(4-Chlorobenzylidene)-thiazolidine-2,4-dioneHL-60: 2.1Caspase-3 activation
5-{2-[5-(2-Hydroxyphenyl)-...}-thiazolidine-2,4-dioneSF-295: 1.8ROS-mediated apoptosis

Pharmacological Applications and Drug Design

Structure-Activity Relationships (SAR)

  • Amino Group: Enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

  • Methoxy Group: Increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Drug Delivery Considerations

The compound’s low aqueous solubility (logP ≈ 2.8) may necessitate formulation strategies such as nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Future Directions and Research Gaps

  • Synthetic Optimization: Develop greener catalysts (e.g., ionic liquids) to improve reaction yields.

  • In Vivo Studies: Evaluate pharmacokinetics and tissue distribution in murine models.

  • Target Identification: Use computational docking to predict interactions with oncogenic proteins (e.g., Bcl-2) .

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